molecular formula C7H4BrF3 B2751841 1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene CAS No. 2244087-21-4

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene

Cat. No. B2751841
CAS RN: 2244087-21-4
M. Wt: 225.008
InChI Key: SZLHIDBXZXYRFE-UHFFFAOYSA-N
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Description

“1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene” is a chemical compound with the molecular formula C7H4BrF3 . It is used in various chemical reactions and has several synonyms, including "4-Bromo-alpha,alpha-difluorotoluene" .


Molecular Structure Analysis

The molecular structure of “1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene” consists of a benzene ring substituted with a bromo group, two fluoro groups, and a fluoromethyl group . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene” include its molecular weight, which is 207.02 g/mol , and its density, which is 1.604 g/mL at 25 °C . It is a liquid at room temperature .

Scientific Research Applications

These applications highlight the versatility and significance of 1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene in scientific research. Its unique combination of fluorine and bromine atoms makes it an intriguing subject for further exploration across multiple disciplines . If you need more information or have additional questions, feel free to ask!

Safety and Hazards

As for safety and hazards, it’s important to handle “1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene” with care. It has a flash point of 87.8 °C , indicating that it can catch fire at relatively low temperatures. It’s also classified as a combustible liquid .

properties

IUPAC Name

1-bromo-4,5-difluoro-2-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3/c8-5-2-7(11)6(10)1-4(5)3-9/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZLHIDBXZXYRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Br)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4,5-difluoro-2-(fluoromethyl)benzene

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